

# Application Notes for NICE-3 (C1orf43) Antibodies

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## Compound of Interest

Compound Name: NIC3

Cat. No.: B15601649

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## Introduction

NICE-3 (New Inducer of Cell Extinction-3), also known as Chromosome 1 Open Reading Frame 43 (C1orf43), is a protein encoded by the C1orf43 gene in humans. It is a member of the epidermal differentiation complex (EDC) and has been identified as a regulator of phagocytosis. Recent studies have implicated NICE-3 in carcinogenesis, highlighting its role in promoting cell proliferation, migration, and invasion in cancers such as lung and hepatocellular carcinoma. Its mechanism of action often involves the positive regulation of the AKT/mTORC1 signaling pathway. Given its emerging role in oncology, reliable antibodies are critical for researchers studying its function and exploring its potential as a therapeutic target.

These application notes provide a summary of commercially available antibodies for NICE-3/C1orf43 and detailed protocols for their use in key immunological assays.

## Commercially Available NICE-3 (C1orf43) Antibodies

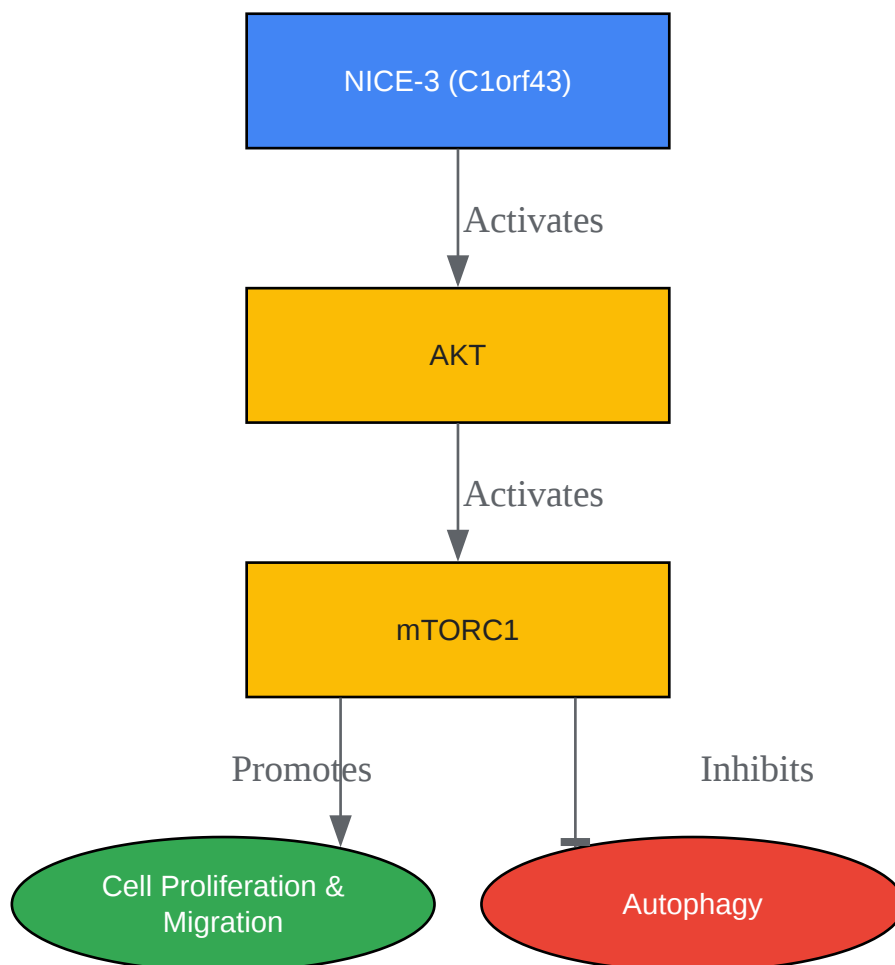
A variety of polyclonal antibodies targeting NICE-3/C1orf43 are available from several commercial suppliers. The following table summarizes their key features and validated applications to aid in antibody selection. Researchers should always consult the latest manufacturer datasheets for the most current information.

Supplier	Catalog Number	Host	Clonality	Reactivity	Validated Applications & Recommended Dilutions
Thermo Fisher Scientific	PA5-44182	Rabbit	Polyclonal	Human	Western Blot (WB): As per user validation (image provided with human muscle lysate)
Sigma-Aldrich	HPA010725	Rabbit	Polyclonal	Human	Immunohistochemistry (IHC): 1:200 - 1:500[1][2]
Proteintech	17014-1-AP	Rabbit	Polyclonal	Human, Mouse, Rat	ELISA: As per user validation
Omnimabs	OM115689	Rabbit	Polyclonal	Human, Dog	Western Blot (WB): 1:500 - 1:2000[3]
Novus Biologicals	NBP1-70653	Rabbit	Polyclonal	Human	Western Blot (WB): 0.2-1 µg/ml
NovoPro	175245	Rabbit	Polyclonal	Human	Not specified

## Visualization of Key Pathways and Workflows

### NICE-3 Signaling Pathway

NICE-3 has been shown to act upstream of the AKT/mTORC1 signaling cascade. Its presence promotes the phosphorylation and activation of AKT, which in turn activates mTORC1, leading to downstream effects on cell proliferation, growth, and the inhibition of autophagy.

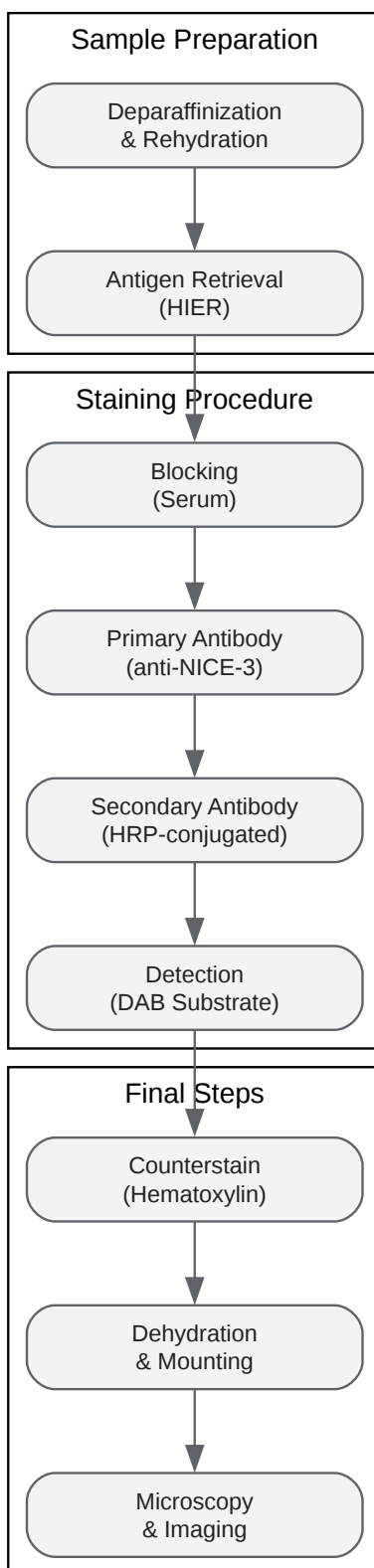


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Caption: NICE-3 activates the AKT/mTORC1 signaling pathway.

## Experimental Workflow: Immunohistochemistry (IHC)

The following diagram outlines the key steps for performing immunohistochemical analysis of NICE-3 expression in paraffin-embedded tissue sections.



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Caption: Workflow for Immunohistochemistry (IHC) staining.

## Experimental Protocols

### Protocol 1: Western Blot (WB)

This protocol provides a general procedure for detecting NICE-3/C1orf43 in cell lysates. Optimization may be required based on the specific antibody and sample type used.

#### A. Materials Required

- Antibodies: Primary anti-NICE-3 antibody (e.g., Omnimabs OM115689, 1:500-1:2000 dilution[3]); HRP-conjugated secondary antibody.
- Buffers: RIPA lysis buffer, 1X PBS, 1X TBST (Tris-Buffered Saline, 0.1% Tween-20), Blocking Buffer (5% non-fat dry milk or BSA in TBST).
- Reagents: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, ECL chemiluminescence detection kit.
- Samples: Human cell or tissue lysates (e.g., human muscle lysate).

#### B. Sample Preparation

- Harvest cells and wash with ice-cold 1X PBS.
- Lyse cells in ice-cold RIPA buffer containing protease inhibitors for 30 minutes on ice.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
- Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

#### C. Procedure

- Load samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

- Block the membrane with Blocking Buffer for 1 hour at room temperature (RT) with gentle agitation.
- Incubate the membrane with the primary anti-NICE-3 antibody diluted in Blocking Buffer overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBST.<sup>[4]</sup>
- Incubate with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at RT.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using a digital imager.

## Protocol 2: Immunohistochemistry (IHC-P)

This protocol is designed for the detection of NICE-3/C1orf43 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

### A. Materials Required

- Antibodies: Primary anti-NICE-3 antibody (e.g., Sigma-Aldrich HPA010725, 1:200-1:500 dilution<sup>[1][2]</sup>); Biotinylated or HRP-conjugated secondary antibody.
- Buffers: Xylene, Ethanol series (100%, 95%, 70%), 1X PBS, Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).
- Reagents: 3% Hydrogen Peroxide, Blocking Serum (from the same species as the secondary antibody), DAB chromogenic substrate kit, Hematoxylin counterstain.
- Samples: FFPE human tissue sections (e.g., human colon tissue).

### B. Procedure

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 10 min).
  - Rehydrate through a graded ethanol series: 100% (2 x 5 min), 95% (1 x 5 min), 70% (1 x 5 min).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Citrate Buffer (pH 6.0) and heating in a microwave or pressure cooker as per standard protocols. [\[2\]](#)
  - Allow slides to cool to RT.
- Staining:
  - Quench endogenous peroxidase activity by incubating slides in 3% H<sub>2</sub>O<sub>2</sub> for 10 minutes.
  - Rinse with 1X PBS.
  - Block non-specific binding by incubating with Normal Blocking Serum for 30-60 minutes at RT.
  - Drain blocking serum and incubate sections with the primary anti-NICE-3 antibody (diluted in PBS or antibody diluent) overnight at 4°C in a humidified chamber.
  - Wash slides three times with 1X PBS.
  - Incubate with the secondary antibody for 1 hour at RT.
  - Wash slides three times with 1X PBS.
- Visualization and Counterstaining:

- Apply DAB substrate and incubate until a brown precipitate develops (monitor under a microscope).
- Rinse slides with distilled water to stop the reaction.
- Counterstain with Hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate through a graded ethanol series, clear with xylene, and mount with a permanent mounting medium.

## Protocol 3: Immunofluorescence (IF/ICC)

This protocol describes the detection of NICE-3/C1orf43 in adherent cells grown on coverslips.

### A. Materials Required

- Antibodies: Primary anti-NICE-3 antibody; Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).
- Buffers: 1X PBS, Fixation Buffer (4% Paraformaldehyde in PBS), Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS), Blocking Buffer (1-5% BSA or 10% normal serum in PBS).
- Reagents: DAPI nuclear counterstain, anti-fade mounting medium.
- Samples: Adherent cells cultured on sterile glass coverslips.

### B. Procedure

- Rinse cells grown on coverslips twice with 1X PBS.
- Fix the cells with 4% Paraformaldehyde for 15 minutes at RT.[\[5\]](#)
- Wash coverslips three times with 1X PBS.
- Permeabilize the cells with Permeabilization Buffer for 10 minutes at RT. This step is crucial for intracellular targets.[\[6\]](#)



- Wash coverslips three times with 1X PBS.
- Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at RT in a humidified chamber.[5]
- Incubate coverslips with the primary anti-NICE-3 antibody (diluted in Blocking Buffer) for 1-2 hours at RT or overnight at 4°C.
- Wash coverslips three times for 5 minutes each with 1X PBS.
- Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at RT, protected from light.
- Wash coverslips three times for 5 minutes each with 1X PBS, protected from light.
- Mount the coverslips onto glass slides using a mounting medium containing DAPI.
- Seal the edges with nail polish and allow to dry.
- Store slides at 4°C in the dark and visualize using a fluorescence microscope.

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